molecular formula C51H64N4O13 B610480 利福拉齐 CAS No. 129791-92-0

利福拉齐

货号 B610480
CAS 编号: 129791-92-0
分子量: 941.088
InChI 键: UEFHFKKWYKVLDC-HTQYORAHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rifalazil is a derivative of the antibiotic rifamycin . It is being investigated for the treatment of various bacterial infections . It is used as a treatment for many different diseases, the most common being Chlamydia infection, Clostridium difficile associated diarrhea (CDAD), and tuberculosis (TB) .


Synthesis Analysis

Rifamycins, including Rifalazil, are a class of antibiotics that belong to the ansamycin family . The biosynthesis of rifamycin B, which is part of the final naphthalene aromatic moiety in rifamycin, begins with the synthesis of the polyketide starter unit, 3-amino-5-hydroxybenzoic acid (AHBA) .


Molecular Structure Analysis

Rifalazil has a unique four-ring structure . Its molecular formula is C51H64N4O13 . The average mass is 941.073 Da and the monoisotopic mass is 940.446960 Da .


Chemical Reactions Analysis

The major metabolites of Rifalazil in humans are 25-deacetyl-benzoxazinorifamycin and 32-hydroxy-benzoxazinorifamycin . The enzyme responsible for the benzoxazinorifamycin-25-deacetylation is a B-esterase, while the enzyme responsible for the benzoxazinorifamycin-32-hydroxylation is CYP3A4 .


Physical And Chemical Properties Analysis

Rifalazil is a solid substance . It has a solubility of 8 mg/mL in DMSO when ultrasonicated .

科学研究应用

Treatment of Buruli Ulcer

  • Methods of Application : In a study, six-week-old female BALB/c mice were infected with M. ulcerans and then treated orally with 5 or 10 mg/kg of Rifalazil for up to 15 weeks .
  • Results : The treatment resulted in improved conditions and complete healing of the mice. After 3 weeks of treatment, the CFU counts from the footpads of recovered Rifalazil-treated mice showed a 10^4 decrease compared with those of untreated mice .

Combination Treatment for Staphylococcus Aureus

  • Methods of Application : The effects of Rifalazil in combination with several different antibiotics were studied in an in vitro time-kill model, against both log phase and stationary phase Staphylococcus aureus cells .
  • Results : Each combination was advantageous in terms of enhanced killing and the suppression of mutants, compared with each drug used alone .

Treatment of Tuberculosis and Chlamydia

  • Application Summary : Rifalazil has been developed to treat cases of tuberculosis and chlamydia .

Treatment of C. difficile Infections

  • Application Summary : Rifalazil has been found to reduce C. difficile strains when studied in vitro .

Combination Treatment with Levofloxacin

  • Application Summary : Rifalazil has been studied in combination with Levofloxacin for enhanced activity against Staphylococcus aureus .
  • Methods of Application : The effects of Rifalazil in combination with Levofloxacin were studied in an in vitro time-kill model, against both log phase and stationary phase Staphylococcus aureus cells .
  • Results : The combination was advantageous in terms of enhanced killing and the suppression of mutants, compared with each drug used alone .

Replacement for Rifampin in Tuberculosis Treatment

  • Application Summary : Rifalazil was developed as a therapeutic agent to replace Rifampin as part of a multiple drug regimen in the treatment of tuberculosis .

Treatment of Helicobacter pylori Colonization

  • Application Summary : Rifalazil and its derivatives have shown efficacy in a mouse model of Helicobacter pylori colonization .
  • Results : Select new chemical entities (NCEs) were more active in vitro and showed greater efficacy than Rifalazil .

Treatment of Gastric Ulcer Disease

  • Application Summary : Rifalazil has been investigated for its potential in treating gastric ulcer disease caused by Helicobacter pylori infection .

Treatment of Peptic Ulcer Disease

  • Application Summary : Rifalazil has been studied as a component of multiple drug therapy for the treatment of peptic ulcer disease .

未来方向

Rifalazil represents a new generation of ansamycins . It was originally developed as a therapeutic agent to replace rifampin as part of a multiple drug regimen in the treatment of tuberculosis . Due to its superior antimicrobial activity and high intracellular levels, Rifalazil has potential to treat indications caused by the intracellular pathogen, Chlamydia trachomatis . It may also prove valuable in the treatment of gastric ulcer disease, caused by Helicobacter pylori, and antibiotic-associated colitis . The potential value of Rifalazil in the treatment of these indications will be assessed in human clinical trials .

属性

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-30-[4-(2-methylpropyl)piperazin-1-yl]-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H64N4O13/c1-24(2)23-54-16-18-55(19-17-54)32-21-33(57)39-35(22-32)67-48-40(52-39)36-37-44(60)30(8)47-38(36)49(62)51(10,68-47)65-20-15-34(64-11)27(5)46(66-31(9)56)29(7)43(59)28(6)42(58)25(3)13-12-14-26(4)50(63)53-41(48)45(37)61/h12-15,20-22,24-25,27-29,34,42-43,46,58-60,62H,16-19,23H2,1-11H3,(H,53,63)/b13-12+,20-15+,26-14-/t25-,27+,28+,29+,34-,42-,43+,46+,51-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSVOCGZBUJEPI-HTQYORAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H64N4O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

941.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The potent antimycobacterial activity of rifalazil is due to inhibition of bacterial RNA polymerase.
Record name Rifalazil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04934
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rifalazil

CAS RN

129791-92-0
Record name Rifalazil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129791920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifalazil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04934
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RIFALAZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1976TE8QK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
DM Rothstein, AD Hartman, MH Cynamon… - Expert opinion on …, 2003 - Taylor & Francis
… Rifalazil, otherwise known in the literature as KRM-1648 and more … rifalazil that engendered such enthusiasm as a potential TB drug and will then focus on other potential uses of rifalazil …
Number of citations: 72 www.tandfonline.com
DM Rothstein, C Shalish, CK Murphy… - Expert opinion on …, 2006 - Taylor & Francis
… This review focuses on the potential use of rifalazil in indications other than those caused by mycobacterial infection. Rifalazil has strong activity against pathogens that directly cause …
Number of citations: 40 www.tandfonline.com
R Dietze, L Teixeira, LMC Rocha, M Palaci… - Antimicrobial agents …, 2001 - Am Soc Microbiol
… Rifalazil has potent bactericidal activity … doses of 25 to 50 mg of rifalazil were well tolerated. In this randomized, … rifalazil once weekly; and 16 received INH (5 mg/kg) daily and 25 mg of …
Number of citations: 121 journals.asm.org
PM Anton, M O'brien, E Kokkotou… - Antimicrobial agents …, 2004 - Am Soc Microbiol
… Rifalazil is a new benzoxazinorifamycin that possesses activity against Mycobacterium tuberculosis and gram-positive bacteria. Here we compared rifalazil … once daily rifalazil may be …
Number of citations: 83 journals.asm.org
A Kutlin, S Kohlhoff, P Roblin… - Antimicrobial agents …, 2005 - Am Soc Microbiol
… In this study, serial passage in subinhibitory concentrations of rifalazil and rifampin selected for phenotypic resistance in both chlamydial species. However, rifalazil MICs for resistant C. …
Number of citations: 64 journals.asm.org
WE Stamm, BE Batteiger, WM Mccormack… - Sexually transmitted …, 2007 - JSTOR
… Rifalazil also achieves high intracellular concentrations and its … of rifalazil from 2.5 to 275 mg with an acceptable safety profile Given the above, we hypothesized that single-dose rifalazil …
Number of citations: 64 www.jstor.org
DM Rothstein, J van Duzer, A Sternlicht… - Archiv der Pharmazie …, 2007 - Wiley Online Library
… A pivotal clinical trial with rifalazil has been initiated for the treatment of … of rifalazil, including the association of C. pneumoniae in atherosclerotic plaque formation, as well as rifalazil's …
Number of citations: 18 onlinelibrary.wiley.com
RJ Suchland, A Bourillon, E Denamur… - Antimicrobial agents …, 2005 - Am Soc Microbiol
… Stable, homotypic mutants of Chlamydia trachomatis for which MICs of rifampin and rifalazil … susceptible to concentrations of rifalazil at or below 0.064 μg/ml. Thus, rifalazil, a compound …
Number of citations: 53 journals.asm.org
T Mae, K Hosoe, T Yamamoto, T Hidaka, T Ohashi… - Xenobiotica, 1998 - Taylor & Francis
… In the present study we examined the eåect of rifalazil (300 mg} kg} day) on enzyme induction in preparations of rat and dog liver microsomes. The activity of rifalazil was compared with …
Number of citations: 39 www.tandfonline.com
CM Shoen, MS DeStefano… - Clinical infectious …, 2000 - academic.oup.com
… Administration of rifalazil/isoniazid for 12 weeks … of rifalazil/isoniazid treatment. Female CD-1 mice were infected with Mycobacterium tuberculosis ATCC 35801 (strain Erdman). Rifalazil …
Number of citations: 33 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。